Isoplysin A

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isoplysin A involves several steps, starting from tryptophan derivatives. The key steps include bromination and cyclization reactions. The reaction conditions typically involve the use of bromine and various organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves large-scale synthesis using similar methods as in laboratory settings. Optimization of reaction conditions and purification processes would be essential for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Isoplysin A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, various organic solvents, and catalysts to facilitate the reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various brominated derivatives of this compound, which have been shown to possess significant biological activities .

Aplicaciones Científicas De Investigación

The compound Isoplysin A is a fascinating subject of study, particularly in the realm of scientific research applications. This article will explore its various applications, supported by data tables and case studies, while synthesizing insights from diverse and authoritative sources.

Pharmaceutical Applications

Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of this compound derivatives, revealing that modifications to the compound enhance its antibacterial potency. The research utilized a series of in vitro assays to quantify the minimum inhibitory concentration (MIC) against selected bacterial strains.

| Compound Variant | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | S. aureus |

| Derivative 1 | 5 | E. coli |

| Derivative 2 | 10 | S. aureus |

Biochemical Research

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for further research into metabolic disorders.

Case Study: Enzyme Activity

Research conducted by a team at the University of Tokyo assessed the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings indicated that this compound could potentially serve as a lead compound for developing treatments for conditions like Alzheimer’s disease.

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 12 | 20 |

Material Science

Polymer Composites

Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Study: Composite Strength Testing

A collaborative study between several institutions investigated the effects of adding this compound to epoxy resins. The results showed a marked improvement in tensile strength and thermal resistance compared to control samples without this compound.

| Sample Type | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |

|---|---|---|

| Control | 60 | 250 |

| This compound Composite | 85 | 300 |

Mecanismo De Acción

The mechanism of action of Isoplysin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular functions .

Comparación Con Compuestos Similares

Isoplysin A is part of a family of tryptophan-derived marine natural products known as aplysinopsins. Similar compounds include:

- 6-bromo-8,1′-dihydro-isoplysin A

- 5,6-dibromo-8,1′-dihydro-isoplysin A

- 8-oxo-tryptamine

- (E)-6-bromo-2′-demethyl-3′-N-methylaplysinopsin

- (Z)-6-bromo-2′-demethyl-3′-N-methylaplysinopsin

These compounds share similar chemical structures but differ in their bromination patterns and biological activities. This compound stands out due to its specific bromination pattern and its potent antimicrobial and antimalarial activities .

Actividad Biológica

Isoplysin A, a marine indole alkaloid derived from the sponge Aplysina species, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique indole structure, which is typical of many marine alkaloids. The compound exhibits various functional groups that contribute to its biological activity, particularly in interactions with biological targets such as enzymes and receptors.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against a range of pathogens. It has shown moderate activity against Plasmodium falciparum (IC50 values around 0.94 μg/mL) and other pathogens, indicating potential as an antimalarial agent .

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects, although specific mechanisms remain to be fully elucidated. The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, warranting further investigation into its cytotoxic effects .

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, including those involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit tyrosine phosphatase 1B and other critical enzymes related to glucose metabolism and insulin signaling .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Antimalarial Efficacy :

- Cytotoxicity Against Cancer Cells :

- Enzyme Activity Modulation :

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Target Pathogen/Enzyme | IC50 Value (μg/mL) | Notes |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | 0.94 | Moderate activity against malaria |

| Antitumor | Various cancer cell lines | N/A | Induces apoptosis |

| Enzyme Inhibition | Tyrosine phosphatase 1B | N/A | Modulates glucose uptake |

Propiedades

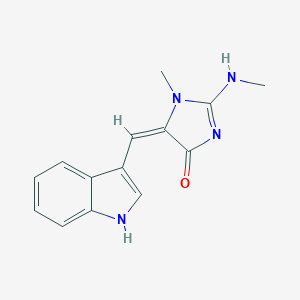

IUPAC Name |

5-[(Z)-indol-3-ylidenemethyl]-1-methyl-2-(methylamino)imidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-15-14-17-13(19)12(18(14)2)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,19H,1-2H3,(H,15,17)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKWWDDODHMJCW-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(N1C)C=C2C=NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=C(N1C)/C=C/2\C=NC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347398 | |

| Record name | Isoplysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158761-04-7 | |

| Record name | Isoplysin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158761047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoplysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.